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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and potential biological significance of 3-(3-
Methylphenoxy)azetidine. The information is intended to serve as a valuable resource for

professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical
Properties
3-(3-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered

azetidine ring linked to a 3-methylphenoxy group via an ether bond. The structural details and

key physicochemical properties are summarized below.

Table 1: Molecular and Physicochemical Properties of 3-(3-Methylphenoxy)azetidine
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Property Value Source

Molecular Formula C₁₀H₁₃NO PubChem[1]

Molecular Weight 163.22 g/mol Guidechem[2]

Monoisotopic Mass 163.09972 Da PubChem[1]

SMILES CC1=CC(=CC=C1)OC2CNC2 PubChem[1]

InChI

InChI=1S/C10H13NO/c1-8-3-

2-4-9(5-8)12-10-6-11-7-10/h2-

5,10-11H,6-7H2,1H3

PubChem[1]

InChIKey
JBYYBRKRSBFVSE-

UHFFFAOYSA-N
PubChem[1]

Predicted XLogP3 2.1 PubChem[1]

Topological Polar Surface Area

(TPSA)
21.3 Å² Guidechem[2]

Hydrogen Bond Donor Count 1 Guidechem[2]

Hydrogen Bond Acceptor

Count
2 Guidechem[2]

Rotatable Bond Count 2 Guidechem[2]

Note: Most physicochemical properties are computationally predicted and await experimental

verification.

Spectroscopic Data
Experimental spectroscopic data for 3-(3-Methylphenoxy)azetidine is not readily available in

the public domain. However, predicted spectral characteristics can be inferred from the analysis

of its structural motifs.

Table 2: Predicted Spectroscopic Data for 3-(3-Methylphenoxy)azetidine
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Spectroscopy Type Predicted Peaks/Signals

¹H-NMR

Aromatic protons (m-cresol moiety): ~6.7-7.2

ppm; Azetidine ring protons (O-CH, CH₂): ~3.5-

5.0 ppm; Methyl group protons: ~2.3 ppm.

¹³C-NMR
Aromatic carbons: ~110-160 ppm; Azetidine ring

carbons: ~50-70 ppm; Methyl carbon: ~21 ppm.

IR Spectroscopy

C-O-C stretching (ether): ~1250-1050 cm⁻¹; C-N

stretching (azetidine): ~1200-1020 cm⁻¹; N-H

stretching (azetidine): ~3500-3300 cm⁻¹ (broad);

Aromatic C-H stretching: ~3100-3000 cm⁻¹;

Aliphatic C-H stretching: ~3000-2850 cm⁻¹.

Mass Spectrometry (MS) Predicted [M+H]⁺: m/z 164.1070.[1]

Synthesis of 3-(3-Methylphenoxy)azetidine
A specific, validated synthesis protocol for 3-(3-Methylphenoxy)azetidine is not publicly

documented. However, a plausible synthetic route can be designed based on established

methods for the synthesis of 3-phenoxyazetidine derivatives. A common approach involves the

Williamson ether synthesis.

This protocol outlines a general procedure for the synthesis of 3-(3-Methylphenoxy)azetidine.

Step 1: N-protection of 3-hydroxyazetidine.

To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a

protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g.,

triethylamine).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Work up the reaction to isolate the N-protected 3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis.
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In a flame-dried flask under an inert atmosphere, dissolve 3-methylphenol in a polar aprotic

solvent (e.g., DMF or DMSO).

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenol,

forming the corresponding phenoxide.

Add the N-protected 3-hydroxyazetidine (activated as a tosylate or mesylate, or directly

using a Mitsunobu reaction) to the reaction mixture.

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until completion.

Cool the reaction mixture and quench with water. Extract the product with a suitable organic

solvent.

Purify the crude product by column chromatography to obtain N-protected 3-(3-
methylphenoxy)azetidine.

Step 3: Deprotection.

Dissolve the N-protected 3-(3-methylphenoxy)azetidine in a suitable solvent.

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

Stir the reaction at room temperature until the deprotection is complete.

Neutralize the reaction mixture and extract the final product, 3-(3-Methylphenoxy)azetidine.

Purify the final compound by column chromatography or distillation.
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Synthetic Workflow

3-Hydroxyazetidine N-Protection
(e.g., Boc anhydride) N-Boc-3-hydroxyazetidine

Williamson Ether Synthesis
(NaH, DMF)

3-Methylphenol

N-Boc-3-(3-Methylphenoxy)azetidine Deprotection
(TFA) 3-(3-Methylphenoxy)azetidine

Click to download full resolution via product page

Proposed synthetic workflow for 3-(3-Methylphenoxy)azetidine.

Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 3-(3-Methylphenoxy)azetidine,

the azetidine and phenoxy moieties are present in numerous biologically active compounds.

Azetidine derivatives are known to exhibit a wide range of pharmacological activities, including

acting as enzyme inhibitors and receptor modulators. Phenoxy derivatives also have a history

of diverse biological applications.

Given the structural similarity to compounds that interact with G-protein coupled receptors

(GPCRs), a hypothetical signaling pathway is presented below to illustrate a potential

mechanism of action for this class of compounds.
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Hypothetical GPCR Signaling Pathway

3-(3-Methylphenoxy)azetidine
(Ligand)

GPCR
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(e.g., Adenylyl Cyclase)
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Second Messenger
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Protein Kinase A
(PKA)

Activation

Cellular Response

Phosphorylation Cascade

Click to download full resolution via product page

Hypothetical GPCR signaling pathway for a phenoxyazetidine analog.
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Experimental Workflow for Compound
Characterization
For any newly synthesized compound like 3-(3-Methylphenoxy)azetidine, a systematic

workflow is essential for its complete characterization.

Compound Characterization Workflow

Synthesis and Purification

Structural Elucidation

Physicochemical Characterization NMR (¹H, ¹³C, 2D) Mass Spectrometry IR Spectroscopy

Biological Screening Melting Point Solubility Purity (HPLC)

Data Analysis and Reporting In vitro assays In vivo models

Click to download full resolution via product page

General workflow for the characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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